5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
5-(1,3-thiazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-2-1-6(5-10-7)8-9-3-4-12-8/h1-5H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHHPKNOCSIAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198416-21-5 | |
| Record name | 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Cyclocondensation of Thiazole Hydrazides with β-Keto Esters
Thiazole-functionalized hydrazides serve as precursors for pyridinone formation. N′-(2-(benzo[ d]thiazol-2-yl)acetyl)arylsulfonohydrazides react with ketene dithioacetals (e.g., bis(methylthio)methylene malononitrile) in anhydrous DMF under basic conditions . The reaction mechanism involves conjugate addition of the hydrazide nitrogen to the ketene dithioacetal, followed by cyclization and elimination of methylthiol groups. This method produces 5-(thiazol-2-yl)-1,2-dihydropyridin-2-ones with yields of 65–80% . X-ray crystallography of intermediates reveals planar pyridinone rings and T-shaped molecular geometries, stabilized by C–H⋯S hydrogen bonds .
Structural Insights
Thiosemicarbazide-Mediated Cyclocondensation
Thiosemicarbazide derivatives facilitate one-pot syntheses of thiazole-pyridinone hybrids. For example, ( E )-1-(4-methoxyphenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one reacts with thiosemicarbazide in ethanol under reflux, followed by cycloaddition with phenacyl bromides . The intermediate 4,5-dihydropyrazole-1-arbothioamide undergoes spontaneous cyclization to form the thiazole ring. This method achieves moderate yields (60–75%) but offers regiochemical control, as evidenced by single-crystal X-ray diffraction .
Optimization Parameters
Multi-Component Reactions Using Thiazole Aldehydes
Adapting the Biginelli reaction, thiazole-2-carbaldehydes condense with β-keto esters and urea derivatives under solvent-free conditions using silica chloride as a catalyst . While traditionally used for dihydropyrimidinones, modifying stoichiometry (aldehyde:β-keto ester:urea = 1:1:1.5) and increasing reaction temperatures (100°C) shifts selectivity toward pyridinone products. This method achieves 50–65% yields, with liquid chromatography–mass spectrometry (LC-MS) confirming molecular ions at m/z 245 [M+H]⁺ .
Catalytic Efficiency
Comparative Analysis of Synthetic Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds similar to 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
- Anticancer Properties : The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its utility as a therapeutic agent in oncology . The mechanism of action may involve the modulation of specific signaling pathways associated with cell proliferation and survival.
- Protein Kinase Inhibition : Recent studies have explored the inhibition of protein kinases by thiazole derivatives. For instance, compounds related to 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one have been identified as inhibitors of DYRK1A, a kinase implicated in various neurological disorders . This indicates potential applications in treating conditions like Alzheimer's disease.
Materials Science
The unique structural characteristics of 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one make it suitable for applications in materials science:
- Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity due to the presence of heteroatoms (nitrogen and sulfur), which facilitate charge transfer mechanisms .
- Fluorescent Materials : The compound's ability to exhibit fluorescence under certain conditions opens avenues for its use in developing fluorescent probes for biological imaging .
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of synthesized thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one showed promising antibacterial activity with minimum inhibitory concentrations (MICs) below clinically relevant levels .
Investigation of Anticancer Effects
In another study published in a peer-reviewed journal, researchers synthesized a series of thiazole-based compounds and tested their effects on various cancer cell lines including MDA-MB 231 (breast cancer) and HCT116 (colon cancer). The findings revealed that certain derivatives significantly inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase, highlighting their potential as anticancer agents .
Wirkmechanismus
The mechanism of action of 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or block receptor sites, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Molecular Comparison
| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 5-(1,3-Thiazol-2-yl)-1,2-dihydropyridin-2-one | Thiazol-2-yl | Not Provided | C₈H₆N₂OS | 178.21 | Sulfur-containing heterocycle |
| 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one | 3-Aminooxolan-2-yl | 196100-87-5 | C₉H₁₂N₂O₂ | 180.21 | Oxygen-rich, hydrogen-bond donor |
| 5-(2-Pyridyl)-1,2-dihydropyridin-2-one | 2-Pyridyl | 381233-78-9 | C₁₀H₈N₂O | 172.19 | Aromatic, π-π interaction capability |
| 6-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one | 5-Amino-1-methyl-pyrazol-3-yl | 90558-65-9 | C₉H₁₀N₄O | 190.20 | Dual nitrogen sites, metabolic stability |
Substituent-Driven Electronic and Solubility Profiles
- Thiazol-2-yl (Target Compound): The sulfur atom in the thiazole ring enhances lipophilicity compared to oxygen or nitrogen-rich substituents. This may improve membrane permeability but reduce aqueous solubility.
- 3-Aminooxolan-2-yl (CAS 196100-87-5): The oxolane (tetrahydrofuran) ring with an amino group introduces polarity and hydrogen-bonding capacity, likely increasing solubility in polar solvents. This substituent may favor interactions with hydrophilic biological targets .
2-Pyridyl (CAS 381233-78-9):
The pyridyl group’s aromaticity and basic nitrogen enable π-π stacking and cation-π interactions, common in drug-receptor binding. However, its basicity may lead to pH-dependent solubility .- The methyl group adds steric bulk, possibly affecting binding specificity .
Structural Validation and Crystallographic Considerations
Structure validation protocols, as described by Spek (2009), ensure accuracy in bond lengths, angles, and torsional parameters, critical for understanding reactivity and interactions .
Biologische Aktivität
5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound features a thiazole ring fused with a dihydropyridinone structure, which contributes to its unique chemical reactivity and biological properties. The thiazole moiety is known for its aromaticity and has been associated with various pharmacological activities.
| Property | Description |
|---|---|
| IUPAC Name | 5-(1,3-thiazol-2-yl)-1H-pyridin-2-one |
| Molecular Formula | C8H6N2OS |
| Molecular Weight | 182.21 g/mol |
| CAS Number | 1198416-21-5 |
The biological activity of 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It may act on certain receptors, blocking or enhancing their activity, thus influencing physiological responses.
Antimicrobial Properties
Research indicates that 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cell lines such as HeLa and MCF-7. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the sub-G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.95 | Induction of apoptosis |
| MCF-7 | 1.25 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Case Studies
Several case studies have explored the efficacy of 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one in experimental models:
- Cancer Treatment : In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Infection Models : The compound was tested against Staphylococcus aureus infections in a murine model, showing reduced bacterial load and improved survival rates.
Q & A
Q. What are the common synthetic routes for 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization reactions. For example, refluxing intermediates in ethanol or DMF/EtOH mixtures (1:1) under basic (NaOH) or acidic (H₂SO₄) conditions can yield thiazole-pyridinone derivatives. Optimization involves adjusting reaction time, temperature, and solvent polarity to enhance yield and purity .
| Method | Conditions | Yield |
|---|---|---|
| Cyclization in ethanol | Reflux, 2–4 hours | 60–75% |
| DMF/EtOH recrystallization | Solvent ratio 1:1, 80°C | 85–90% |
Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps include:
- Growing high-quality crystals via slow evaporation.
- Data collection at 293 K with Mo-Kα radiation.
- Structure validation using tools like PLATON to check for missed symmetry or disorder .
Q. What spectroscopic techniques are critical for initial characterization?
- NMR : Confirm tautomeric forms (e.g., ¹H NMR for proton environments near the thiazole ring).
- IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and thiazole C=N stretches (~1550 cm⁻¹).
- MS : Verify molecular weight via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can tautomeric equilibria between 1,2-dihydropyridin-2-one and alternative forms be experimentally resolved?
Tautomerism can be studied using:
- Variable-temperature NMR to detect dynamic equilibria.
- X-ray charge density analysis to map electron distribution.
- DFT calculations (e.g., B3LYP/6-311++G**) to compare thermodynamic stability of tautomers .
| Method | Detection Limit |
|---|---|
| VT-NMR | µs–ms timescale dynamics |
| X-ray charge density | Sub-Ångström resolution |
Q. How should researchers address contradictions in reported biological activity data for derivatives of this compound?
Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or structural impurities. Solutions include:
Q. What strategies mitigate challenges in hydrogen-bond-directed crystal packing for this compound?
Graph-set analysis (Etter’s formalism) can predict hydrogen-bonding patterns. For example:
- R₂²(8) motifs : Thiazole N and pyridinone O as donors/acceptors.
- Co-crystallization with carboxylic acids to stabilize supramolecular assemblies .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions.
- QSAR modeling : Correlate substituent electronegativity with bioavailability (e.g., thiazole vs. oxadiazole analogs) .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying unit cell parameters for structurally similar analogs?
Polymorphism or solvent inclusion (e.g., hydrate vs. anhydrous forms) may cause discrepancies. Employ:
- SCXRD with synchrotron radiation for high-resolution data.
- Hirshfeld surface analysis to quantify intermolecular interactions .
Experimental Design Guidelines
Q. How to design a systematic SAR study for thiazole-pyridinone derivatives?
- Core modifications : Vary substituents at positions 3 and 5 of the pyridinone ring.
- Functional assays : Test kinase inhibition (e.g., EGFR) or antimicrobial activity (MIC assays).
- Control groups : Include positive controls (e.g., imatinib for kinase studies) .
Advanced Spectroscopic Techniques
Q. What role does EPR spectroscopy play in studying radical intermediates during synthesis?
EPR detects transient radicals (e.g., during thiazole ring formation). Key parameters:
- g-factor anisotropy : Identifies radical type (e.g., sulfur-centered).
- Spin-trapping agents : TEMPO for short-lived species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
